2,5-Difluorobenzonitrile
Overview
Description
2,5-Difluorobenzonitrile is a chemical compound that has been the subject of various studies due to its potential applications in the synthesis of complex molecules and materials. The compound features a benzene ring substituted with two fluorine atoms at the 2nd and 5th positions, as well as a nitrile group. This structure makes it an interesting candidate for further chemical transformations and applications in material science.
Synthesis Analysis
The synthesis of related compounds has been explored in several studies. For instance, the condensation of 2-fluorobenzonitriles with phenoxides leads to the formation of 2-aryloxybenzonitriles, which can cyclize to produce xanthone-iminium triflates under certain conditions . Although this study does not directly synthesize 2,5-difluorobenzonitrile, it provides insight into the reactivity of similar molecules, which could be relevant for the synthesis of 2,5-difluorobenzonitrile derivatives.
Molecular Structure Analysis
The molecular structure of 2,5-difluorobenzonitrile has been analyzed using vibrational spectroscopy techniques such as FTIR and Raman spectroscopy . The molecule is assumed to have Cs point group symmetry, and a normal coordinate analysis has been performed to make vibrational assignments for all the fundamental frequencies of the molecule. This analysis is crucial for understanding the physical properties of the compound and for identifying its presence in mixtures.
Chemical Reactions Analysis
Chemical reactions involving 2,5-difluorobenzonitrile or its derivatives have been studied to some extent. For example, the synthesis of dithiocarbamic acid esters containing a tetrafluorobenzonitrile moiety has been reported, which involves the selective cleavage of C–F bonds in pentafluorobenzonitrile . This demonstrates the reactivity of the fluorinated benzonitrile compounds and suggests potential pathways for the functionalization of 2,5-difluorobenzonitrile.
Physical and Chemical Properties Analysis
The physical and chemical properties of 2,5-difluorobenzonitrile have been deduced from its molecular structure and vibrational spectra . The thermodynamic functions of the compound have been computed over a range of temperatures, providing valuable information for its use in various applications. Additionally, the geometrical structure, vibrational spectra, and thermodynamic properties of a related compound, 5-fluoro-2-methylbenzonitrile, have been studied using DFT computational methods, which could offer comparative insights into the properties of 2,5-difluorobenzonitrile .
Scientific Research Applications
Photoacoustic Spectroscopy
A study by Ramu, Rao, and Santhamma (1993) utilized photoacoustic spectroscopy (PAS) to investigate the electronic transitions in isomers of difluorobenzonitriles, including 2,5-difluorobenzonitrile. This technique allowed for the identification of two π-π* transitions in these molecules, providing insights into their electronic structures (Ramu, Rao, & Santhamma, 1993).
Vibrational Spectroscopy and Thermodynamics
Rastogi, Singhal, Palafox, and Ramana Rao (2010) conducted a study on the vibrational spectra of 2,5-difluorobenzonitrile using FTIR and Raman spectroscopy. Their research provided detailed vibrational assignments for the molecule and computed thermodynamic functions, contributing to a better understanding of its physical properties (Rastogi, Singhal, Palafox, & Ramana Rao, 2010).
Microwave Spectroscopy
Sharma and Doraiswamy (1996) analyzed 2,6-difluorobenzonitrile using microwave spectroscopy, determining rotational and centrifugal distortion constants. This study contributes to understanding the molecular structure and bond lengths in difluorobenzonitriles (Sharma & Doraiswamy, 1996).
Synthesis and Chemical Reactions
The synthesis and reactions of difluorobenzonitriles, including 2,5-difluorobenzonitrile, have been the subject of various studies. For instance, Luo Sheng-tie (2005) investigated the synthesis of 2,6-difluorobenzamide from 2,6-difluorobenzonitrile, providing insights into the chemical reactions and yield optimization of these compounds (Luo Sheng-tie, 2005).
Safety And Hazards
properties
IUPAC Name |
2,5-difluorobenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F2N/c8-6-1-2-7(9)5(3-6)4-10/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJTMHIMQUQOLJV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C#N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20214465 | |
Record name | 2,5-Difluorobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20214465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Difluorobenzonitrile | |
CAS RN |
64248-64-2 | |
Record name | 2,5-Difluorobenzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=64248-64-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,5-Difluorobenzonitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064248642 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,5-Difluorobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20214465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,5-difluorobenzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.849 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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